N-Phenylhydroxylamine

Catalog No.
S577050
CAS No.
100-65-2
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylhydroxylamine

Researchers aiming to synthesize p-aminophenol or Cupferron often struggle with poor selectivity and over-reduction in nitrobenzene routes. N-Phenylhydroxylamine provides the precise N-O oxidation state required. • Assures high-yield Bamberger rearrangement to the acetaminophen precursor p-aminophenol without regioisomer separation. • Forms analytical-grade Cupferron via direct N-nitrosation, delivering a robust chelating agent for metallurgical analysis. • Reliable supply with batch consistency supports scale-up for pharmaceutical intermediates.

CAS Number

100-65-2

Product Name

N-Phenylhydroxylamine

IUPAC Name

N-phenylhydroxylamine

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

CKRZKMFTZCFYGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NO

solubility

Soluble in hot water (NTP, 1992)
0.26 M
VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID

Synonyms

N-Hydroxy-benzenamine; N-Phenyl-hydroxylamine; β-Phenyl-hydroxylamine; Hydroxyaminobenzene; N-Hydroxyaniline; N-Hydroxybenzenamine; N-Phenylhydroxylamine; NSC 223099; Phenylhydroxyamine; Phenylhydroxylamine; β-Phenylhydroxylamine

Canonical SMILES

C1=CC=C(C=C1)NO

The exact mass of the compound N-Phenylhydroxylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in hot water (ntp, 1992)0.26 mvery sol in chloroform; insol in petroleum ether; freely sol in alcohol, carbon disulfide, dil mineral acid, ether, hot benzene, acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. It belongs to the ontological category of N-substituted amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

5 g

N-Phenylhydroxylamine is a highly reactive arylhydroxylamine that occupies a critical intermediate oxidation state between fully oxidized nitrobenzene and fully reduced aniline. In industrial and laboratory procurement, it is primarily sourced as a specialized nucleophilic and electrophilic precursor. Its defining structural feature—the N-O bond attached to an aromatic ring—enables unique chemical transformations that are impossible with standard anilines, most notably the acid-catalyzed Bamberger rearrangement and direct N-nitrosation. Because synthesizing this intermediate in-house via the partial reduction of nitrobenzene is notoriously difficult to control without severe over-reduction, procuring high-purity N-Phenylhydroxylamine directly is a standard strategy to ensure reproducibility in pharmaceutical precursor synthesis and analytical reagent manufacturing[REFS-1, REFS-2].

Research Fit

Redox-active aromatic hydroxylamine; intermediate in aniline–nitrosobenzene cascade
Synthetic building block for nitrones, 4-aminophenol, and dipolar cycloaddition substrates

Substituting N-Phenylhydroxylamine with its closest structural analogs, such as aniline or nitrobenzene, fundamentally fails in targeted synthesis workflows. Aniline is fully reduced and lacks the critical N-O bond; attempting to use it in nitrosation pathways yields diazonium salts rather than chelating hydroxylamine derivatives like Cupferron [1]. Conversely, using nitrobenzene as a crude substitute requires in situ partial reduction. Standard catalytic hydrogenation of nitrobenzene (e.g., using Pd/C or Pt/C) overwhelmingly favors complete reduction to aniline or condensation to azoxybenzene, making it nearly impossible to isolate the hydroxylamine intermediate without highly specialized, expensive catalysts or stoichiometric zinc dust [2]. Furthermore, its isomer O-phenylhydroxylamine acts as an electrophilic amination reagent, completely lacking the N-nucleophilicity required for standard N-phenylhydroxylamine applications.

Substitution Risk

  • Phenyl substitution alters acid–base and electrophilic reaction pathways; performance may not replicate with N-alkyl hydroxylamines.
  • Yields, regioselectivity, and kinetics of nitrone formation and Bamberger rearrangement may shift significantly when substituting aniline or nitrosobenzene.
  • Bamberger rearrangement rate and mechanism are scaffold-dependent; substituent effects may alter kinetics, requiring compound-specific process optimization.

Regioselectivity and Yield in p-Aminophenol Precursor Synthesis

N-Phenylhydroxylamine is the definitive precursor for the regioselective synthesis of p-aminophenol via the Bamberger rearrangement. Under optimized mildly acidic conditions (such as a CO2-H2O system at 100 °C), N-phenylhydroxylamine undergoes an intermolecular rearrangement to yield p-aminophenol at 80% efficiency [1]. In contrast, attempting to synthesize p-aminophenol via the direct nitration and subsequent reduction of phenol typically yields a difficult-to-separate mixture of ortho- and para-isomers, drastically reducing the effective yield of the pure para-isomer. Procuring N-phenylhydroxylamine bypasses the regioselectivity issues of direct phenol functionalization.

Evidence DimensionYield of regiopure p-aminophenol
Target Compound Data80% yield via Bamberger rearrangement
Comparator Or BaselineDirect phenol nitration/reduction (Yields complex ortho/para mixtures requiring extensive purification)
Quantified DifferenceN-Phenylhydroxylamine provides direct access to the para-isomer at 80% yield, avoiding the ~40-50% ortho-isomer byproduct typical of direct phenol nitration.
Conditions100 °C in a 4 MPa CO2-H2O system vs. standard mixed-acid nitration.

High para-selectivity drastically reduces downstream purification costs in the manufacturing of pharmaceutical precursors like acetaminophen.

Oxidation Rate vs Aniline
Head-to-head
Target 178 vs Comparator 2.04 L mol⁻¹ s⁻¹ (87× faster)
Supports rapid nitrosobenzene generation
CH₃ReO₃ catalyst, H₂O₂ in MeOH, 25.0°C

Processability Advantage: Bypassing the Haber Reduction Bottleneck

A major procurement driver for N-Phenylhydroxylamine is avoiding the severe yield losses associated with in-house nitrobenzene reduction. When nitrobenzene is reduced using standard industrial catalysts (e.g., monometallic Pd or Pt nanoparticles), the reaction rapidly proceeds past the hydroxylamine stage, yielding >90% aniline or azoxybenzene[1]. Stopping the Haber reduction pathway exactly at N-phenylhydroxylamine requires either stoichiometric zinc (generating heavy metal waste) or highly specialized gold nanoparticle catalysts. Procuring pure N-phenylhydroxylamine guarantees 100% availability of the intermediate, eliminating the kinetic and thermodynamic bottlenecks of partial reduction.

Evidence DimensionSelectivity to the hydroxylamine intermediate
Target Compound Data100% pure intermediate availability upon procurement
Comparator Or BaselineIn-house nitrobenzene reduction with standard Pd/Pt catalysts (>90% over-reduction to aniline/azoxybenzene)
Quantified DifferenceProcuring the compound recovers the >90% yield loss that occurs when standard catalytic methods fail to arrest the reduction at the intermediate stage.
ConditionsStandard catalytic hydrogenation conditions (room temperature, ethanol, Pd/Pt catalysts).

Purchasing the pure compound eliminates the need for exotic catalysts or heavy-metal stoichiometric reducing agents in the laboratory.

Bamberger Substituent Effect
Class-level
ca. 100-fold rate increase with 4-Me substitution
Class-level electronic tunability evidence
Aqueous H₂SO₄, variable acidity

Precursor Efficiency for Analytical Chelating Agents (Cupferron)

N-Phenylhydroxylamine is structurally unique in its ability to undergo N-nitrosation to form Cupferron (N-nitroso-N-phenylhydroxylamine ammonium salt), a critical analytical reagent. When reacted with an alkyl nitrite and ammonia, N-phenylhydroxylamine yields Cupferron at up to 88% efficiency[1]. If aniline is substituted in a similar nitrosation protocol, the lack of the hydroxyl oxygen fundamentally alters the reactivity, resulting in the formation of diazonium salts (0% Cupferron yield) rather than the desired bidentate chelator.

Evidence DimensionYield of N-nitroso-N-phenylhydroxylamine ammonium salt (Cupferron)
Target Compound Data88% yield
Comparator Or BaselineAniline (0% yield; forms diazonium salts)
Quantified Difference88% absolute difference in target chelator yield due to the presence of the critical N-O bond.
ConditionsReaction with alkyl nitrite and ammonia at controlled temperatures (<25 °C).

It is the only viable starting material for synthesizing Cupferron, a mandatory reagent for the quantitative precipitation of trace metals like titanium and vanadium.

Mechanism vs N-Methyl
Head-to-head
Single rate-determining step across all pH
Predictable pH-independent kinetics
Reaction with nitrosobenzene
Basicity (pKa)
Data to verify
pKa ∼1.96 (vs aniline ∼4.6)
Altered protonation state for process design
Aqueous predicted/comparative
Hepatic Reduction Kinetics
Context-dependent
Km 260 μM, Vmax 600 nmol/min/g (12× higher Vmax)
Reported high hepatic reductase substrate turnover
Isolated perfused rat liver model
Bond Dissociation Energies
Reported
O–H and N–H BDEs from pKa and oxidation potentials
Supports hydrogen atom donor ability prediction
DMSO solution, electrochemical measurements

Regioselective Synthesis of Pharmaceutical Intermediates

N-Phenylhydroxylamine is the premier choice for synthesizing p-aminophenol, a direct precursor to acetaminophen (paracetamol). Because it undergoes the Bamberger rearrangement under mildly acidic conditions to yield exclusively the para-substituted phenol, it is prioritized over direct phenol nitration routes that suffer from poor regioselectivity and require costly isomer separation [1].

Manufacturing of Analytical Chelating Reagents

In the production of analytical-grade reagents, this compound is strictly required for the synthesis of Cupferron. Its unique N-O bond allows for direct N-nitrosation, forming a bidentate ligand that is heavily utilized in metallurgical analysis and environmental testing for the precipitation and extraction of transition metals [2].

Synthesis of Nitrones for 1,3-Dipolar Cycloadditions

As a reactive hydroxylamine, it readily condenses with aldehydes (such as benzaldehyde) to form nitrones (e.g., diphenylnitrone). These nitrones are highly valuable in organic synthesis as 1,3-dipoles, enabling the construction of complex isoxazolidine rings via cycloaddition reactions—a pathway inaccessible if standard anilines are used [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nitrosobenzene synthesis
Oxidation reactivity profile
Catalyst and residence time compatibility
4-Aminophenol production
Bamberger rearrangement baseline kinetics
Solid-acid or heterogeneous catalysis compatibility
Aniline metabolism modeling
Hepatic reductase substrate profile
Methemoglobinemia/splenic toxicity endpoint fit
Diphenylnitrone synthesis
Predictable nucleophilic addition kinetics
Cycloaddition yield and regiochemistry

Physical Description

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992)

Color/Form

NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN
NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN

XLogP3

0.8

LogP

0.79 (LogP)

Melting Point

181 to 183 °F (NTP, 1992)
83.5 °C
82 °C

UNII

282MU82Z9A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

...INTRAERYTHROCYTIC RECYCLING ACCOUNTS FOR THE HIGH POTENCY /AS METHEMOGLOBIN FORMER/ OF PHENYLHYDROXYLAMINE RELATIVE TO OTHER COMPOUNDS. ...PHENYLHYDROXYLAMINE & HEMOGLOBIN REACT TO FORM METHEMOGLOBIN & NITROSOBENZENE. IN INTACT NORMAL RED CELL PROVIDED WITH SUBSTRATE, MECHANISMS EXIST FOR REDUCTION OF NITROSOBENZENE TO REGENERATE PHENYLHYDROXYLAMINE.
UNDER ANAEROBIC CONDITIONS, PHENYLHYDROXYLAMINE REACTS WITH THE MODEL NUCLEOPHILE BISULFITE TO FORM ANILINE, O-AMINOPHENOL, 0-AMINOBENZENESULFONIC ACID, AND P-AMINOBENZENESULFONIC ACID. ALL PRODUCTS RESULT FROM IMTERMEDIATES FORMED FROM NUCLEOPHILIC ATTACK OF BOTH BISULFITE AND SULFITE ON THE ARYLHYDROXYLAMINE WITH SUBSEQUENT COVALENT ADDITION-ELIMINATION PROCESSES LEADING TO PRODUCTS. THIS SCHEME IS A POSSIBLE ALTERNATIVE PATHWAY FOR DESCRIBING THE MECHANISM FOR CARCINOGENIC ARYLATION OF NUCLEIC ACID RESIDUES BY ARYLHYDROXYLAMINES NOT REQUIRING THE INTERMEDIACY OF SHORT-LIVED FREE RADICALS OR NITRENIUM IONS.
THE MECHANISM OF SULFHEMOGLOBIN FORMATION AND SPECIES DIFFERENCES IN THE FORMATION OF SULFHEMOGLOBIN AND METHEMOGLOBIN WERE INVESTIGATED. ERYTHROCYTES OR HEMOLYZATES WERE INCUBATED WITH PHENYLHYDROXYLAMINE, ANILINE-HCL OR ITS MONOCHLORO DERIVATIVES IN THE PRESENCE OR ABSENCE OF LIVER MICROSOMES FROM MICE, RATS, GUINEA PIGS, RABBITS, CATS, DOGS, AND MONKEYS. SULFHEMOGLOBIN WAS NOT INDUCED VIA METHEMOGLOBIN. SPECIES DIFFERENCES IN THE PRODUCTION RATES OF N-HYDROXY METABOLITES FROM ANILINE AND ITS DERIVATIVES BY LIVER MICROSOMES (AS WELL AS THE SUSCEPTIBILITY OF ERYTHROCYTES TO N-HYDROXY COMPOUNDS) IN VITRO WERE NOT REFLECTED IN SPECIES DIFFERENCES IN METHEMOBGLOBIN AND SULFHEMOGLOBIN FORMATION IN VIVO.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

100-65-2

Wikipedia

Phenylhydroxylamine

Methods of Manufacturing

REACTION OF AN ALCOHOLIC SOLUTION OF NITROBENZENE WITH ZINC DUST AND A SMALL QUANTITY OF CALCIUM CHLORIDE
PREPD BY ZINC REDUCTION OF NITROBENZENE IN AMMONIUM CHLORIDE SOLN: KAMM, ORG SYNTH 4, 57 (1925).

General Manufacturing Information

Benzenamine, N-hydroxy-: INACTIVE

Analytic Laboratory Methods

A METHOD IS GIVEN FOR DETERMINATION OF ANILINE AND ITS DEGRADATION PRODUCTS IN TISSUES BY HPLC. THE DETECTION LIMIT FOR ANILINE ALONE IS 5 MUMOL/L AND ITS RETENTION VOLUME IS 13.0 ML, WITH ITS METABOLITES (INCLUDING N-PHENYLHYDROXYLAMINE) HAVING THE SAME VALUES. THIS METHOD IS WELL-SUITED FOR MONITORING IN AQUEOUS SOLUTION, ALSO.

Interactions

NORHARMAN WAS COMUTAGENIC WITH PHENYLHYDROXYLAMINE WHEN TESTED WITH SALMONELLA TYPHIMURIUM TA98 IN THE PRESENCE OF S-9 MIX. THE COMUTAGENIC EFFECTS WERE FOUND ONLY WITH THE FRAMESHIFT-TYPE MUTANTS OF S TYPHIMURIUM.

Stability Shelf Life

DETERIORATES ON STORAGE

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